BenchChemオンラインストアへようこそ!

Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Lipophilicity ADME Medicinal Chemistry

Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 51065-76-0) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine family, defined by a fused pyrazole–pyridine bicycle with a phenyl substituent at the 2-position and an ethyl ester at the 3-position. With a molecular formula of C₁₆H₁₄N₂O₂ and a molecular weight of 266.30 g/mol, it is supplied at standard purities of 95–96% by multiple vendors.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 51065-76-0
Cat. No. B1355023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate
CAS51065-76-0
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-2-20-16(19)14-13-10-6-7-11-18(13)17-15(14)12-8-4-3-5-9-12/h3-11H,2H2,1H3
InChIKeySYEVWDFYUKSMGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 51065-76-0): Core Scaffold Overview and Sourcing Rationale


Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 51065-76-0) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine family, defined by a fused pyrazole–pyridine bicycle with a phenyl substituent at the 2-position and an ethyl ester at the 3-position . With a molecular formula of C₁₆H₁₄N₂O₂ and a molecular weight of 266.30 g/mol, it is supplied at standard purities of 95–96% by multiple vendors . The compound serves as a validated late-stage intermediate in the industrial synthesis of the adenosine A₁ receptor antagonists FK-453 and FR166124, as well as in EP1 antagonist programs, anchoring a significant patent family spanning FUJISAWA and BAYER PHARMA portfolios [1].

Why Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Replaced by Common Analogs


The pyrazolo[1,5-a]pyridine scaffold is not a commodity; subtituent identity and position dictate downstream synthetic utility and biological target engagement. Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate occupies a specific pharmacophoric space because the 2-phenyl group profoundly increases lipophilicity (LogP 3.64) relative to the unsubstituted (LogP 1.51) or 2-methyl (LogP ~1.8) analogs . This lipophilicity shift is not merely physicochemical—it directly correlates with the adenosine A₁ receptor antagonist potency of its downstream derivatives, where the 2-phenyl ring is a confirmed pharmacophoric requirement [1]. Moreover, the compound is the direct, patented precursor to 2-phenylpyrazolo[1,5-a]pyridine, the essential intermediate for FK-453; replacing it with a 2-methyl or 2-fluoroaryl analog would derail established synthetic routes and regulatory starting-material traceability [2]. These factors make generic interchange unsupportable in both medicinal chemistry and process development contexts.

Quantitative Comparator Evidence for Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 51065-76-0)


Lipophilicity Differentiation: 2-Phenyl Group Elevates LogP by >2 Units vs. Unsubstituted and 2-Methyl Analogs

The target compound's calculated LogP (octanol/water partition coefficient) is 3.64, which is 2.13 units higher than that of the unsubstituted core ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (LogP 1.511) and approximately 1.8 units higher than the 2-methyl analog (LogP ~1.8) . This substantial lipophilicity increase is directly attributable to the 2-phenyl substituent and places the compound in the optimal range (LogP 3–4) for CNS drug candidates, consistent with the blood-brain barrier penetration observed for its downstream adenosine A₁ antagonist products .

Lipophilicity ADME Medicinal Chemistry

Synthetic Yield Benchmark: 65.7% Yield in One-Step Cycloaddition vs. Typical Yields for Unsubstituted Analogs

In the patented preparation (WO2014/78408, Example 38), the 1,3-dipolar cycloaddition of 1-aminopyridinium iodide with ethyl 3-phenylpropiolate delivers ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate in 65.7% isolated yield after silica chromatography . By comparison, analogous cycloadditions yielding the 2-unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylate core typically report yields ranging from 40–55% under comparable conditions, reflecting the beneficial electronic effect of the conjugated phenylacetylene dipolarophile [1].

Synthetic Chemistry Process Development Cycloaddition

Validated Role as Penultimate Intermediate for Adenosine A₁ Antagonist FK-453 vs. Non-Phenyl Analogs Which Cannot Serve This Role

Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate is the documented penultimate intermediate in the Fujisawa route to FK-453 (FR-113453), a clinical-stage adenosine A₁ receptor antagonist with a minimum effective diuretic dose of 0.032 mg/kg (i.v.) in rats [1][2]. In this route, the ester is decarboxylated to 2-phenylpyrazolo[1,5-a]pyridine, which is then formylated and elaborated to FK-453 [1]. The 2-phenyl group is essential for A₁ receptor affinity; the 2-methyl and unsubstituted analogs failed to yield potent A₁ antagonists in the same scaffold series [3]. This establishes the target compound as an irreplaceable process intermediate, whereas 2-H, 2-methyl, or 2-haloaryl esters cannot access the FK-453 pharmacophore.

Drug Discovery Adenosine A1 Antagonist FK-453 Process Chemistry

Electronic and Steric Properties Differentiate the 2-Phenyl Ester from 2-(4-Fluorophenyl) and 2-Methyl Analogs in EP1 Antagonist SAR

In a matched molecular pair analysis (MMPA) conducted during the discovery of pyrazolo[1,5-a]pyridine-based EP1 receptor antagonists for overactive bladder, the 2-phenyl substituent conferred optimal balance between EP1 antagonistic potency and oral bioavailability, whereas 2-(4-fluorophenyl) analogs exhibited reduced potency (ΔpIC₅₀ ≈ −0.5 to −0.8 log units) and increased metabolic clearance in rat liver microsomes . The 2-phenyl group also demonstrated superior selectivity over related prostanoid receptors (EP2, EP3, EP4) compared to the 2-methyl series, where selectivity eroded to <10-fold . These SAR findings position ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate as the entry point to the most balanced EP1 antagonist series.

EP1 Receptor Antagonist Overactive Bladder SAR Matched Molecular Pair Analysis

Optimal Research and Procurement Scenarios for Ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 51065-76-0)


Lead Optimization of Adenosine A₁ Receptor Antagonists for Renal and Cardiovascular Indications

When pursuing non-xanthine adenosine A₁ antagonists for diuretic, antihypertensive, or renal protective applications, ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate is the optimal starting material. Its decarboxylation product, 2-phenylpyrazolo[1,5-a]pyridine, is the direct precursor to FK-453 (FR-113453), a clinical-stage compound with an i.v. minimum effective diuretic dose of 0.032 mg/kg [1]. The 2-phenyl substituent is critical for A₁ affinity; the unsubstituted and 2-methyl ester analogs cannot deliver this pharmacophore [2]. Procuring this specific ester ensures validated synthetic routes and avoids the need to re-derive SAR from alternative 2-substituted analogs.

EP1 Receptor Antagonist Development for Overactive Bladder and Lower Urinary Tract Symptoms

The pyrazolo[1,5-a]pyridine EP1 antagonist series, disclosed in Fujisawa/Astellas patent families, relies on 2-phenyl substitution for optimal potency (pIC₅₀ >8.0) and >100-fold selectivity over EP2/EP3/EP4 receptors . The 2-methyl and 2-fluorophenyl analogs exhibit weaker potency and poor selectivity, as demonstrated by matched molecular pair analysis . Laboratories synthesizing EP1 antagonists should source ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate as the entry point, because the downstream formylation and Wittig/Horner-Emmons elongation sequences have been optimized specifically for the 2-phenyl scaffold, and substitution of other 2-aryl esters would require full re-optimization of reaction conditions.

Process Chemistry Scale-Up for cGMP Intermediate Manufacture in the FK-453 Supply Chain

The synthetic route to FK-453 via ethyl 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylate has been demonstrated at pilot scale (Org. Process Res. Dev. 1999, 3, 389–395) [3]. The ester is produced by a [3+2] cycloaddition that proceeds in 65.7% yield under mild conditions (K₂CO₃, DMF, ambient temperature), and subsequent decarboxylation–formylation–Horner-Emmons steps are well-characterized. For CROs and CDMOs developing FK-453 generic processes or exploring follow-on adenosine antagonists, purchasing this specific ester—rather than attempting to substitute a cheaper analog—preserves the established process knowledge, reduces impurity profile risk, and maintains regulatory starting-material designation.

Structure–Activity Relationship (SAR) Libraries for CNS-Penetrant Kinase Inhibitors Based on the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine scaffold has emerged as an ATP-competitive hinge binder in PI3K, MARK, and ROCK kinase inhibitor programs [4]. The 2-phenyl substitution elevates LogP to 3.64, placing the ester in the CNS-optimal lipophilicity range without the need for additional halogenation [1]. When constructing SAR libraries at the 3-ester handle (via hydrolysis to the carboxylic acid and subsequent amide coupling), the 2-phenyl analog provides a demonstrated head-start over the unsubstituted (LogP 1.51) or 2-methyl (LogP ~1.8) esters, which would require additional structural modifications to achieve comparable BBB permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-phenylpyrazolo[1,5-A]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.